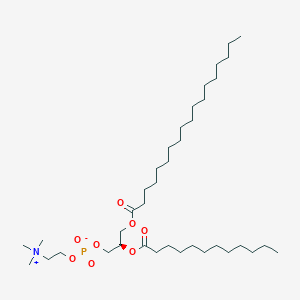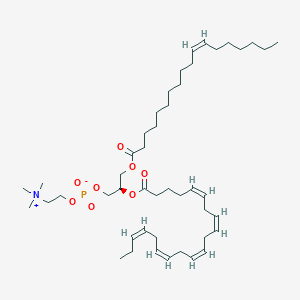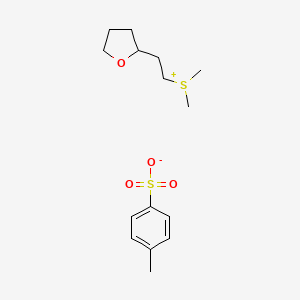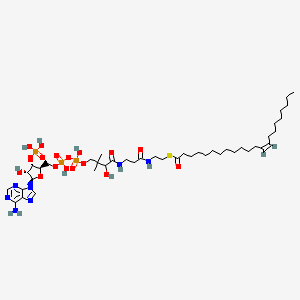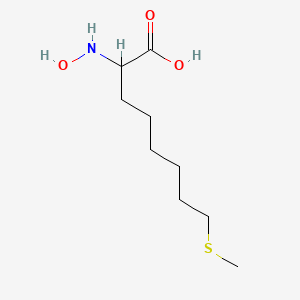
N-hydroxytetrahomomethionine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-hydroxytetrahomomethionine is an N-hydroxy-alpha-amino acid having a 7-thiaoctyl substituent at the 2-position. It derives from a tetrahomomethionine. It is a conjugate acid of a N-hydroxytetrahomomethioninate.
Applications De Recherche Scientifique
Methionine Metabolism
- N-Hydroxytetrahomomethionine is related to methionine metabolism. Studies have investigated the effects of different methionine sources, including hydroxyl analogs like DL-HMTBA (which is similar in structure to N-hydroxytetrahomomethionine), on metabolic pathways in cells. These studies found that DL-HMTBA affects the transmethylation and remethylation of methionine and can promote trans-sulfur metabolism compared to other methionine sources (Zuo, Gu, Li, Wei, & Peng, 2019).
Methionine Forms and Liver Metabolism
- Research on various forms of methionine, including its hydroxy analogs, has demonstrated their effects on the regulation of genes involved in methionine regeneration and metabolism in primary bovine hepatocytes. This indicates that different forms of methionine, potentially including N-hydroxytetrahomomethionine, may have similar impacts on liver metabolism (Zhang & White, 2019).
Bioavailability and Nutritional Aspects
- The bioavailability and nutritional aspects of methionine sources, including hydroxyl analogs, have been discussed in the context of animal nutrition. This research provides insights into the metabolic differences between various methionine sources, which could be relevant for understanding the roles of N-hydroxytetrahomomethionine (Kratzer & Littell, 2006).
Metabolism in Specific Disorders
- Studies on homocysteine remethylation disorders have highlighted the importance of methionine metabolism in these conditions. While not directly about N-hydroxytetrahomomethionine, this research provides a context for understanding how alterations in methionine metabolism can impact health (Wong et al., 2015).
Overview of Sulfur-Containing Amino Acids
- Research on sulfur-containing amino acids, including methionine, has provided a comprehensive overview of their roles in metabolism and health. This research can help contextualize the importance of N-hydroxytetrahomomethionine in broader biochemical pathways (Brosnan & Brosnan, 2006).
Propriétés
Nom du produit |
N-hydroxytetrahomomethionine |
|---|---|
Formule moléculaire |
C9H19NO3S |
Poids moléculaire |
221.32 g/mol |
Nom IUPAC |
2-(hydroxyamino)-8-methylsulfanyloctanoic acid |
InChI |
InChI=1S/C9H19NO3S/c1-14-7-5-3-2-4-6-8(10-13)9(11)12/h8,10,13H,2-7H2,1H3,(H,11,12) |
Clé InChI |
CGCGAIDHWUSRHO-UHFFFAOYSA-N |
SMILES canonique |
CSCCCCCCC(C(=O)O)NO |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(2S)-2-amino-4-{4-[(R)-amino({[(3S)-1-[(R)-carboxy(4-hydroxyphenyl)methyl]-2-oxoazetidin-3-yl]carbamoyl})methyl]phenoxy}butanoate](/img/structure/B1261584.png)
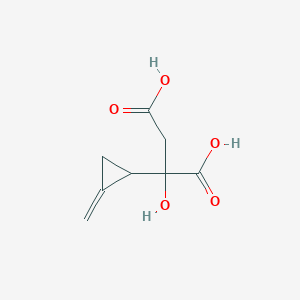
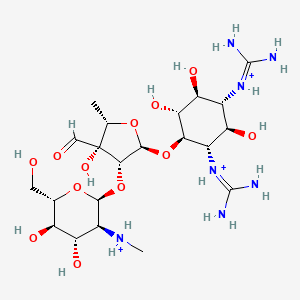
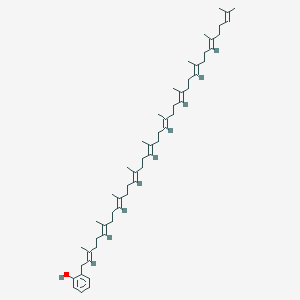
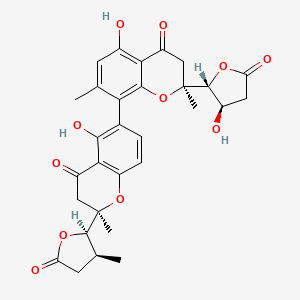
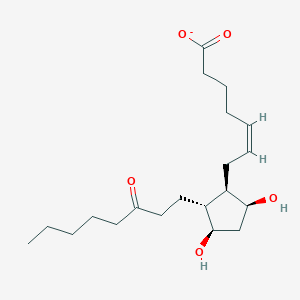


![methyl N-(2,6-dichlorobenzyl)-3-[2-(2,6-dichlorophenyl)-6-quinolyl]-N-methylalaninate](/img/structure/B1261600.png)
